15,16-Dinor-8(17),11-labdadien-13-one
Overview
Description
“15,16-Dinor-8(17),11-labdadien-13-one” is a heterocyclic organic compound . It is a compound isolated from the aerial part of Hedychium coronarium . The compound is also extracted from the herbs of Alpinia chinensis .
Molecular Structure Analysis
The molecular formula of “15,16-Dinor-8(17),11-labdadien-13-one” is C18H28O . The molecular weight is 260.41 . The IUPAC name is (E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one .Physical And Chemical Properties Analysis
The compound appears as a powder . It has a molecular weight of 260.41 and a molecular formula of C18H28O . The compound is soluble in organic solvents such as ethanol, ethers, and chlorinated carbon .Scientific Research Applications
Anti-inflammatory activity : A study found that similar diterpenoids from Leonurus japonicus exhibit anti-inflammatory activity by inhibiting nitric oxide production (Li et al., 2020).
Structural and pharmacological research : Diterpenoids like 17-methyl-8, 13-labdadien-15, 16-olid-19-oic acid methyl ester are useful for structural analysis and pharmacological studies (Shi et al., 2018).
Potential medical applications : The isolation of acidic labdane-type diterpenoids from Cunninghamia konishii suggests their use in pharmacological research (Chang et al., 2014).
Algicidal activity : Some ent-labdane diterpenes show strong algicidal activity, which could be relevant in managing harmful algal blooms (Waridel et al., 2003).
Antitumor activities : Compounds like 14,15-dinor-7-labden-13-one have been studied for their antitumor properties against human tumor cell lines (Wu et al., 2006).
Antimicrobial and antifungal activity : Studies indicate that diterpenoids from various plants, including labdane-type, possess antimicrobial and antifungal properties, suggesting their potential in developing new antibacterial and antifungal agents (Popova et al., 2009).
Antiparasitic activities : Labdane diterpenoids from Aframomum sceptrum exhibited significant antiparasitic activities, indicating their potential in treating parasitic infections (Cheikh-Ali et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(E)-4-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O/c1-13-7-10-16-17(3,4)11-6-12-18(16,5)15(13)9-8-14(2)19/h8-9,15-16H,1,6-7,10-12H2,2-5H3/b9-8+/t15-,16-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLGWWOKIBLQJF-YGUYEABBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1C(=C)CCC2C1(CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15,16-Dinor-8(17),11-labdadien-13-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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